PNMT Inhibitory Activity and Selectivity Profiling Baseline
5-Chloro-2-methyl-N-phenylbenzamide was tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki value of 1.11 × 10⁶ nM (1.11 mM) [1]. This represents very weak PNMT engagement, consistent with the compound serving as a low-affinity ligand for this target. By contrast, structurally related benzamide derivatives optimized for PNMT inhibition have been reported to achieve nanomolar affinity, implying that the 5-chloro-2-methyl substitution pattern alone is insufficient for potent PNMT binding [2]. For researchers seeking a negative control or a scaffold with minimal PNMT interference, this quantified weak affinity is a differentiator from analogs that may inadvertently carry stronger PNMT inhibition due to different substitution.
| Evidence Dimension | PNMT inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | Optimized benzamide PNMT inhibitors (class-level baseline: typical Ki in nanomolar range) |
| Quantified Difference | Approximately 1,000- to 1,000,000-fold weaker than optimized PNMT inhibitors; exact comparator data unavailable for direct analog in same assay |
| Conditions | In vitro radiochemical PNMT assay (bovine enzyme) |
Why This Matters
For projects requiring a PNMT-inactive or weakly active control benzamide, this compound's measured weak Ki provides a defined reference point that unsubstituted or differently substituted analogs lack.
- [1] BindingDB Entry BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM; Phenylethanolamine N-Methyltransferase (PNMT) inhibition assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
- [2] Grunewald GL, et al. Synthesis, biochemical evaluation, and classical and three-dimensional quantitative structure-activity relationship studies of 7-substituted-1,2,3,4-tetrahydroisoquinolines and their affinities for phenylethanolamine N-methyltransferase. J Med Chem. 1999;42(1):118-134. View Source
